Spdph

説明

Chemical Structure and Functional Groups

Core Molecular Architecture

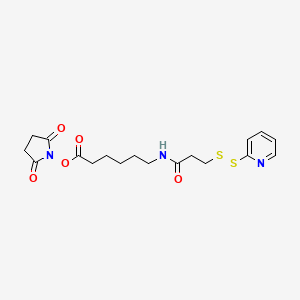

The core molecular architecture of Succinimidyl 6-[3-(2-Pyridyldithio)propionamido]hexanoate reflects a carefully engineered design that balances reactivity, specificity, and reversibility. The compound features a linear backbone structure consisting of a hexanoic acid derivative that serves as the primary scaffold, with reactive functional groups positioned at terminal locations to maximize accessibility and minimize steric hindrance. The molecular architecture incorporates three distinct structural domains: the N-hydroxysuccinimide ester terminus, the central aliphatic spacer region, and the pyridyldithio terminus, each contributing specific chemical properties to the overall functionality of the molecule.

The backbone structure consists of a six-carbon aliphatic chain derived from hexanoic acid, which provides the primary structural framework for the molecule. This hexanoic acid foundation is modified through amide bond formation with a propionamide linker that incorporates the pyridyldithio functionality, creating a stable yet flexible connection between the spacer arm and the sulfhydryl-reactive terminus. The opposite end of the hexanoic acid backbone is activated through esterification with N-hydroxysuccinimide, creating the amine-reactive terminus that completes the heterobifunctional design.

The overall molecular geometry exhibits an extended conformation that maximizes the spatial separation between reactive termini while maintaining sufficient flexibility to accommodate diverse molecular targets. The presence of both aromatic and aliphatic regions within the structure contributes to the compound's solubility characteristics and influences its partitioning behavior in different solvent systems. The aromatic pyridine ring provides a planar structural element that can participate in pi-pi interactions, while the aliphatic spacer arm offers conformational flexibility essential for bridging between biomolecular targets of varying sizes and orientations.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C18H23N3O5S2 | |

| Molecular Weight | 425.5 g/mol | |

| Spacer Length | 15.7 Å | |

| Melting Point | 80-84°C | |

| Physical State | White Solid |

Reactive Moieties

N-Hydroxysuccinimide Ester

The N-hydroxysuccinimide ester functionality represents one of the most widely utilized amine-reactive groups in bioconjugation chemistry, offering excellent reactivity toward primary amines under physiological conditions. This reactive moiety undergoes nucleophilic acyl substitution reactions with primary amines to form stable amide bonds, while simultaneously releasing N-hydroxysuccinimide as a leaving group. The reaction mechanism proceeds through a tetrahedral intermediate formation, followed by elimination of the N-hydroxysuccinimide group, resulting in the formation of a covalent amide linkage between the crosslinker and the target amine-containing molecule.

The reactivity of the N-hydroxysuccinimide ester group exhibits strong pH dependence, with optimal reaction conditions occurring in the pH range of 8.3 to 8.5. At lower pH values, primary amines become protonated and lose their nucleophilic character, significantly reducing reaction efficiency. Conversely, at higher pH values, competitive hydrolysis of the ester group becomes increasingly problematic, leading to loss of reactive functionality and decreased coupling yields. The half-life of hydrolysis for N-hydroxysuccinimide ester compounds varies significantly with pH and temperature, ranging from 4 to 5 hours at pH 7.0 and 0°C to approximately 10 minutes at pH 8.6 and 4°C.

The N-hydroxysuccinimide ester group demonstrates excellent selectivity for primary amines over other nucleophilic functional groups commonly found in biological systems. This selectivity arises from the combination of steric and electronic factors that favor reaction with unhindered primary amines while discriminating against secondary amines, alcohols, and other potential nucleophiles. The reaction kinetics follow pseudo-first-order behavior under conditions where amine concentration significantly exceeds crosslinker concentration, with rate constants that can be precisely controlled through pH adjustment and temperature optimization.

Studies examining the mechanistic aspects of N-hydroxysuccinimide ester aminolysis have revealed complex kinetic behavior that depends on multiple factors including buffer composition, ionic strength, and the presence of organic cosolvents. The reaction rate expression follows the form kobserved = k1[amine]free, where k1 represents the second-order rate constant for the aminolysis reaction and [amine]_free corresponds to the concentration of unprotonated amine species. This kinetic behavior enables predictable control over reaction stoichiometry and product formation when appropriate reaction conditions are maintained.

Pyridyldithio Group

The pyridyldithio group constitutes the sulfhydryl-reactive terminus of Succinimidyl 6-[3-(2-Pyridyldithio)propionamido]hexanoate, providing specific reactivity toward cysteine residues and other free sulfhydryl groups through disulfide exchange reactions. This functional group operates through a nucleophilic substitution mechanism wherein free sulfhydryl groups attack the disulfide bond, resulting in the formation of a new disulfide linkage and the release of pyridine-2-thione as a detectable byproduct. The reaction proceeds optimally at pH values between 7.0 and 8.1, although the disulfide exchange can occur across a broader pH range with varying reaction rates.

The mechanism of pyridyldithio reactivity involves the formation of a mixed disulfide intermediate that subsequently rearranges to yield the final disulfide-linked product. The driving force for this reaction stems from the favorable thermodynamics associated with the release of pyridine-2-thione, which can be quantitatively monitored spectrophotometrically at 343 nanometers. This spectroscopic monitoring capability provides a valuable tool for real-time reaction tracking and enables precise control over reaction stoichiometry and completion.

The pyridyldithio group exhibits remarkable selectivity for sulfhydryl groups over other potential nucleophiles, making it an ideal choice for site-specific modification of cysteine-containing biomolecules. Unlike other sulfhydryl-reactive groups such as maleimides or haloacetyl derivatives, pyridyldithio-mediated conjugations produce cleavable disulfide bonds that can be readily reduced using standard reducing agents. This reversibility feature distinguishes pyridyldithio chemistry from irreversible sulfhydryl modification reactions and enables applications requiring controlled release or disassembly of conjugated complexes.

The kinetics of pyridyldithio reactions with sulfhydryl groups demonstrate favorable characteristics for bioconjugation applications, with reaction rates that can be optimized through pH adjustment and solvent selection. Studies have shown that the reaction proceeds efficiently in both aqueous and mixed solvent systems, with the latter being particularly useful when working with hydrophobic molecules or when improved solubility is required. The reaction can be performed under mild conditions that preserve the integrity of sensitive biomolecules while achieving high conversion yields.

Spacer Arm Characteristics

Chain Length and Flexibility

The spacer arm of Succinimidyl 6-[3-(2-Pyridyldithio)propionamido]hexanoate provides critical structural features that determine the compound's effectiveness as a crosslinking reagent. With a total spacer length of 15.7 Ångströms, this extended arm offers optimal spatial separation between reactive termini while maintaining sufficient flexibility to accommodate diverse molecular targets. The spacer arm consists of a hexanoic acid backbone supplemented by a propionamide linker, creating a total of ten atoms in the spacer bridge that connects the N-hydroxysuccinimide ester and pyridyldithio functional groups.

The extended length of the spacer arm confers several important advantages for crosslinking applications. First, the 15.7 Ångström separation distance allows the compound to bridge between biomolecular targets that may be spatially separated on protein surfaces or between different molecules in complex assemblies. This extended reach capability is particularly valuable when working with large proteins or protein complexes where reactive sites may be positioned at considerable distances from one another. Additionally, the flexibility inherent in the aliphatic spacer chain enables conformational adjustments that can accommodate structural changes in target molecules upon binding.

The molecular flexibility of the spacer arm arises from the presence of multiple rotatable carbon-carbon bonds within the aliphatic chain, allowing for a wide range of conformational states. This flexibility is essential for achieving optimal geometry during crosslinking reactions, as it enables the molecule to adopt conformations that minimize steric clashes while maximizing favorable interactions between reactive groups and their targets. The dynamic nature of the spacer arm also contributes to the accessibility of reactive termini, as conformational sampling can expose these groups to potential reaction partners even in sterically challenging environments.

The design of the spacer arm incorporates both aromatic and aliphatic elements, with the pyridine ring providing a relatively rigid structural component while the aliphatic chain offers flexibility. This combination creates a balanced structure that provides both conformational freedom and some degree of structural organization. The presence of amide bonds within the spacer arm introduces additional hydrogen bonding potential and contributes to the overall stability of the molecule through intramolecular interactions and interactions with surrounding solvent molecules.

Hydrophobic vs. Hydrophilic Properties

The hydrophobic and hydrophilic characteristics of Succinimidyl 6-[3-(2-Pyridyldithio)propionamido]hexanoate reflect the compound's mixed molecular composition, which includes both polar and nonpolar structural elements. The molecule exhibits limited aqueous solubility due to the predominantly hydrophobic nature of the aliphatic spacer arm and the aromatic pyridine ring system. This limited water solubility necessitates the use of organic cosolvents such as dimethyl sulfoxide or dimethylformamide for initial dissolution, followed by dilution into aqueous reaction mixtures.

The hydrophobic character of the spacer arm derives primarily from the hexanoic acid backbone, which consists of a six-carbon aliphatic chain that contributes significant hydrophobic surface area to the overall molecule. This hydrophobic region can interact favorably with nonpolar amino acid residues on protein surfaces and may influence the binding orientation and specificity of the crosslinker. The aromatic pyridine ring adds additional hydrophobic character while also providing potential for pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

The hydrophilic properties of the molecule are contributed by several polar functional groups distributed throughout the structure. The N-hydroxysuccinimide ester terminus provides polar character through its carbonyl groups and the nitrogen-oxygen bond, while the amide linkages within the spacer arm offer hydrogen bonding capabilities. The pyridyldithio group contributes polar character through the pyridine nitrogen atom, which can participate in hydrogen bonding and electrostatic interactions with charged amino acid residues.

The balance between hydrophobic and hydrophilic properties influences the compound's partitioning behavior in biological systems and affects its ability to access different molecular environments. The mixed polarity character enables the crosslinker to interact with both hydrophobic and hydrophilic regions of target biomolecules, potentially enhancing binding affinity and reaction efficiency. This amphiphilic nature also influences the compound's behavior in mixed solvent systems, where it can serve as a bridge between hydrophobic and hydrophilic phases.

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O5S2/c22-14(10-13-27-28-15-6-3-5-12-20-15)19-11-4-1-2-7-18(25)26-21-16(23)8-9-17(21)24/h3,5-6,12H,1-2,4,7-11,13H2,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEAAMBIUQLHFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166541 | |

| Record name | SPDPH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158913-22-5 | |

| Record name | SPDPH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158913225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SPDPH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Chemical Synthesis of LC-SPDP

Synthesis of 3-(2-Pyridyldithio)propionic Acid

The foundational intermediate for LC-SPDP is 3-(2-pyridyldithio)propionic acid, synthesized via thiol-disulfide exchange between 2-mercaptopyridine and 3,3'-dithiodipropionic acid. In a typical procedure, 3,3'-dithiodipropionic acid (1.0 mmol) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen atmosphere. 2-Mercaptopyridine (2.2 mmol) and triethylamine (3.0 mmol) are added, and the reaction is stirred at 25°C for 12 hours. The product is precipitated using cold diethyl ether, followed by recrystallization from ethanol/water (1:1 v/v) to yield white crystals (85% purity by HPLC).

Activation with N-Hydroxysuccinimide (NHS)

The carboxylic acid group of 3-(2-pyridyldithio)propionic acid is activated using N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide (DCC). A molar ratio of 1:1.2:1.5 (acid:NHS:DCC) is maintained in DMF at 0°C for 2 hours, then warmed to room temperature for 6 hours. The precipitated dicyclohexylurea is removed by filtration, and the NHS-activated ester is isolated via rotary evaporation.

Conjugation with 6-Aminohexanoic Acid

The NHS-activated intermediate is coupled to 6-aminohexanoic acid in a two-step process:

- Amide Bond Formation : 6-Aminohexanoic acid (1.5 mmol) is dissolved in phosphate-buffered saline (PBS, pH 7.4) and reacted with the NHS-activated ester (1.0 mmol) at 4°C for 16 hours. The reaction is monitored by thin-layer chromatography (TLC; silica gel, chloroform/methanol 9:1).

- Secondary NHS Esterification : The free carboxylic acid of the hexanoate spacer is reactivated using NHS and DCC under conditions identical to Section 1.2, yielding the final LC-SPDP product.

Purification and Characterization

Chromatographic Purification

Crude LC-SPDP is purified via reverse-phase HPLC using a C18 column (250 × 4.6 mm, 5 µm) with a gradient of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (20% to 80% over 30 minutes). The eluent is monitored at 280 nm, with LC-SPDP typically eluting at 18–22 minutes. Lyophilization yields a white powder with ≥95% purity (confirmed by LC-MS).

Reaction Optimization and Yield

Solvent and Temperature Effects

Optimal yields (78–82%) are achieved in DMF at 4°C, minimizing hydrolysis of the NHS ester. Aqueous reactions reduce yield to ≤50% due to competing hydrolysis.

Table 1: Reaction Conditions and Yields

| Step | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NHS Activation | DMF | 0–25°C | 85 |

| Amide Coupling | PBS/DMF | 4°C | 78 |

| Final NHS Esterification | DMF | 0–25°C | 82 |

化学反応の分析

Types of Reactions

“N-succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate” undergoes several types of chemical reactions, including:

Substitution Reactions: The compound reacts with primary amines and sulfhydryl groups to form stable amide and disulfide bonds, respectively.

Reduction Reactions: The disulfide bond in the spacer arm can be cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Common Reagents and Conditions

Primary Amines: Reacts in phosphate, carbonate/bicarbonate, or borate buffers at pH 7-8.

Sulfhydryl Groups: Reacts optimally between pH 7 and 8.1.

Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used to cleave the disulfide bond.

Major Products Formed

Amide Bonds: Formed when reacting with primary amines.

Disulfide Bonds: Formed when reacting with sulfhydryl groups.

Cleaved Disulfide Bonds: Resulting from reduction reactions.

科学的研究の応用

Succinimidyl 6-[3-(2-pyridyldithio)propionamido]hexanoate is a versatile compound with a wide range of applications, especially in bioconjugation and protein labeling . It is a long-chain crosslinker that facilitates the conjugation of amine and sulfhydryl groups using its reactive succinimidyl ester and pyridyldithiol functionalities. The compound's structure includes an eleven-atom spacer arm, which enhances its versatility in biochemical applications.

Scientific Research Applications

Succinimidyl 6-[3-(2-pyridyldithio)propionamido]hexanoate is widely utilized in various scientific research applications:

- Bioconjugation: It is commonly used to attach biomolecules, such as proteins or antibodies, to surfaces or other molecules . This enhances the specificity and efficacy of drug delivery systems and diagnostics . The compound facilitates the formation of stable conjugates, making it valuable for targeted therapies and diagnostics .

- Protein Labeling: The compound is extensively used in protein labeling. It allows for the modification of proteins, enhancing their stability, solubility, and functionality. Researchers use it for labeling proteins with fluorescent tags, enabling real-time tracking of protein interactions and cellular processes in live cells .

- Drug Delivery Systems: Succinimidyl 6-[3-(2-pyridyldithio)propionamido]hexanoate is used in creating drug delivery systems that improve the efficacy and specificity of therapeutic agents, particularly in cancer treatments . Its unique structure allows for the development of targeted therapies, facilitating the delivery of chemotherapeutic agents directly to tumor cells and minimizing side effects .

- Diagnostics: It plays a crucial role in the creation of diagnostic kits, particularly in immunoassays . The compound helps in labeling antibodies for detecting specific antigens . It facilitates the attachment of detection molecules to antigens, enhancing the sensitivity and accuracy of diagnostic assays .

- Protein Engineering: Researchers leverage this chemical in the modification of proteins to study their functions and interactions, leading to advancements in biotechnology and therapeutic developments .

- Wound Healing: Covalent modification agents, including Succinimidyl 6-[3-(2-pyridyldithio)propionamido]hexanoate, have application in methods and compositions for wound healing .

Key Features

Key features of Succinimidyl 6-[3-(2-pyridyldithio)propionamido]hexanoate include:

- Long-chain crosslinker: It is a long-chain crosslinker for amine-to-sulfhydryl conjugation via NHS-ester and pyridyldithiol reactive groups .

- Spacer arm: The presence of an eleven-atom spacer arm enhances its versatility in biochemical applications.

- Reactivity: The primary reaction involves the formation of amide bonds through the nucleophilic attack of an amine on the succinimidyl ester. The pyridyldithiol moiety can react with sulfhydryl groups to form disulfide bonds, further stabilizing the conjugated structure.

- Stability: Its ability to form disulfide bonds enhances the stability of conjugates .

作用機序

The mechanism of action of “N-succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate” involves its reactive functional groups. The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds, while the 2-pyridyldithio group reacts with sulfhydryl groups to form reversible disulfide bonds. These reactions enable the compound to conjugate proteins and other molecules, facilitating targeted delivery and crosslinking .

類似化合物との比較

Comparison with Similar Compounds

LC-SPDP belongs to a broader class of heterobifunctional crosslinkers. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Key Features of LC-SPDP and Comparable Crosslinkers

Key Differentiators

Solubility :

- LC-SPDP requires organic solvents, whereas Sulfo-LC-SPDP (a sulfonated derivative) is water-soluble due to its charged sulfonate group . This makes Sulfo-LC-SPDP preferable for aqueous applications, such as electrochemical biosensors .

Spacer Length :

- LC-SPDP’s 6.8 Å spacer provides greater flexibility compared to SPDP (3.9 Å), reducing steric hindrance in large protein complexes . SMPT, with an 11.6 Å spacer, is used when extended distance between conjugated molecules is critical .

Cleavability: Both LC-SPDP and SPDP form disulfide bonds cleavable by DTT, enabling reversible conjugations. SMPT, however, contains a methylated disulfide bond resistant to reduction, offering enhanced stability . Non-cleavable crosslinkers like SMCC are used for permanent conjugates (e.g., antibody-drug conjugates) .

Reactive Groups :

- SMCC and MBS use maleimide for thiol reactivity, forming stable thioether bonds. In contrast, LC-SPDP’s PDT group allows reversible disulfide formation, ideal for intracellular delivery systems where reduction triggers payload release .

Applications: Sulfo-LC-SPDP is favored in surface functionalization (e.g., silk fibroin modification for controlled drug release) due to its water solubility . SIAB and SIAX (iodoacetyl-based) form irreversible bonds, suitable for stable diagnostic assays .

Research Findings

- Drug Delivery: LC-SPDP’s cleavable disulfide bond facilitates targeted siRNA delivery in chitosan-coated nanoparticles, enabling endosomal escape via glutathione reduction .

- Biosensors : Sulfo-LC-SPDP was critical in immobilizing CCL17/TARC biomarkers on gold electrodes for rapid triage biosensors .

- Enzyme Studies : LC-SPDP crosslinked CPR and HO-2, revealing interaction dynamics through reducible disulfide bonds .

生物活性

Succinimidyl 6-[3-(2-Pyridyldithio)propionamido]hexanoate, commonly referred to as LC-SPDP, is a bifunctional crosslinking agent widely utilized in biochemical research and therapeutic applications. Its unique structure facilitates the formation of disulfide bonds, which are crucial for stabilizing protein conjugates and enhancing drug delivery systems.

- Molecular Formula : C₁₈H₂₃N₃O₅S₂

- Molecular Weight : 405.6 g/mol

- Structure : The compound contains a succinimidyl group that reacts with amines and a pyridyldithio moiety that can form disulfide bonds with thiols.

LC-SPDP primarily functions by reacting with lysine residues on proteins, facilitating the attachment of various biomolecules. This reaction is critical for creating stable conjugates that can be used in targeted therapies and diagnostics. The formation of disulfide bonds enhances the stability and bioactivity of these conjugates, making them suitable for in vivo applications.

Applications in Research

- Protein Conjugation : LC-SPDP is extensively used for the modification of proteins to study their interactions and functions. By attaching various functional groups, researchers can elucidate the roles of specific amino acids in biological processes.

- Drug Delivery Systems : The ability to form stable conjugates allows for the development of targeted drug delivery systems. For example, LC-SPDP has been utilized to enhance the pharmacokinetics of therapeutic proteins by improving their stability and reducing immunogenicity .

- Diagnostic Agents : Its reactivity with thiols makes it an excellent candidate for creating diagnostic agents that can selectively bind to specific biomarkers, aiding in disease detection and monitoring .

Enhanced Activity of Human Erythropoietin

A notable study demonstrated that recombinant human erythropoietin (EPO) modified with LC-SPDP exhibited significantly enhanced biological activity in vivo. When EPO was incubated with a ten-fold molar excess of LC-SPDP, the resulting dimers showed improved efficacy in stimulating erythropoiesis compared to unmodified EPO . This finding underscores the potential of LC-SPDP in enhancing the therapeutic effects of biologics.

Wound Healing Applications

Another research explored the use of LC-SPDP in wound healing formulations. The compound was incorporated into a hydrogel matrix, promoting the sustained release of growth factors at the wound site. This approach not only accelerated healing but also reduced inflammation, demonstrating the versatility of LC-SPDP in therapeutic applications .

Comparative Analysis

The following table summarizes key properties and applications of LC-SPDP compared to other common crosslinking agents:

| Property/Application | LC-SPDP | Other Crosslinkers (e.g., EDC) |

|---|---|---|

| Reactivity | Lysine residues & thiols | Carboxyl groups |

| Stability of Conjugates | High due to disulfide bonds | Moderate |

| Application in Drug Delivery | Yes | Limited |

| Use in Diagnostic Development | Yes | Limited |

Q & A

Q. What is the reaction mechanism of LC-SPDP in protein crosslinking, and how can the process be monitored experimentally?

LC-SPDP is a heterobifunctional crosslinker with two reactive groups:

- The N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., lysine residues) to form stable amide bonds.

- The 2-pyridyldithio (PDP) group reacts with free thiols (e.g., cysteine residues) to form reversible disulfide bonds. During the reaction, pyridine-2-thione is released as a byproduct, which can be quantified spectrophotometrically at 343 nm (ε = 8.08 × 10³ M⁻¹cm⁻¹) to monitor reaction efficiency .

Methodological Tip: Pre-dissolve LC-SPDP in DMSO or DMF (10–50 mM) before adding to aqueous buffers to avoid precipitation. Use molar excess ratios (e.g., 10:1 crosslinker-to-protein) and maintain pH 7.5–8.5 for optimal NHS-amine reactivity .

Q. How does the solubility profile of LC-SPDP influence experimental design?

LC-SPDP is water-insoluble and requires dissolution in organic solvents (e.g., DMSO or DMF) prior to use. This limits its application in aqueous systems without surfactants. In contrast, its sulfonated derivative, Sulfo-LC-SPDP, is water-soluble due to the sulfosuccinimidyl group, enabling direct use in physiological buffers . Experimental Consideration: For intracellular crosslinking, LC-SPDP’s membrane permeability allows it to penetrate cells, while Sulfo-LC-SPDP is restricted to extracellular targets .

Q. How can crosslinked products be cleaved for analysis?

The disulfide bond in LC-SPDP’s spacer arm is cleavable using:

- 10–50 mM DTT or TCEP at pH 8.4.

- Reducing SDS-PAGE sample buffers (e.g., containing β-mercaptoethanol). This reversibility enables isolation of crosslinked complexes for downstream analysis (e.g., mass spectrometry) .

Advanced Research Questions

Q. What strategies optimize LC-SPDP-mediated crosslinking in sterically hindered systems?

Steric hindrance in large protein complexes or nanoparticles may reduce crosslinking efficiency. Solutions include:

- Empirical testing of LC-SPDP vs. Sulfo-LC-SPDP or shorter-arm reagents (e.g., SPDP) to identify optimal spacer lengths .

- Controlled thiolation using Traut’s reagent or SATA to introduce free thiols at specific sites .

- Stepwise conjugation: First activate amines with LC-SPDP, then introduce thiol-containing molecules (e.g., peptides, drugs) to minimize competition .

Q. How do structural differences between LC-SPDP and SPDP affect bioefficacy?

LC-SPDP’s extended hexanoate spacer (15.7 Å vs. SPDP’s 6.8 Å) reduces steric strain in the disulfide region, as shown by vibrational spectroscopy and MNDO calculations. This enhances conformational flexibility, improving binding efficiency in conjugates like hormonotoxins or antibody-drug complexes . Case Study: LC-SPDP-conjugated luteinizing hormone–gelonin showed 3-fold higher cytotoxicity than SPDP-based conjugates in cell models .

Q. How can researchers resolve contradictions in crosslinking efficiency reported across studies?

Discrepancies often arise from:

- Thiol accessibility: Pre-treat proteins with reducing agents (e.g., DTT) to expose buried cysteine residues, but avoid over-reduction that disrupts native disulfide bonds .

- Buffer interference: Avoid amine-containing buffers (e.g., Tris) during NHS-ester reactions. Use HEPES or phosphate buffers instead .

- Quantitative validation: Always measure pyridine-2-thione release at 343 nm to confirm reaction completion and normalize data across experiments .

Methodological Tables

Table 1. Key Properties of LC-SPDP vs. Sulfo-LC-SPDP

| Property | LC-SPDP | Sulfo-LC-SPDP |

|---|---|---|

| Solubility | DMSO/DMF | Water |

| Molecular Weight | 425.52 g/mol | 527.6 g/mol |

| Spacer Length | 15.7 Å | 15.7 Å |

| Cleavable | Yes (disulfide) | Yes (disulfide) |

| Membrane Permeability | Yes | No |

| Key Reference |

Table 2. Troubleshooting Crosslinking Reactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。